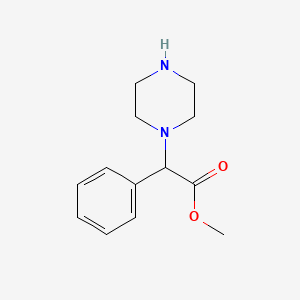

Methyl phenyl-piperazin-1-YL-acetate

CAS No.: 864932-46-7

Cat. No.: VC14424881

Molecular Formula: C13H18N2O2

Molecular Weight: 234.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 864932-46-7 |

|---|---|

| Molecular Formula | C13H18N2O2 |

| Molecular Weight | 234.29 g/mol |

| IUPAC Name | methyl 2-phenyl-2-piperazin-1-ylacetate |

| Standard InChI | InChI=1S/C13H18N2O2/c1-17-13(16)12(11-5-3-2-4-6-11)15-9-7-14-8-10-15/h2-6,12,14H,7-10H2,1H3 |

| Standard InChI Key | YLSZHCRANHDFCD-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C(C1=CC=CC=C1)N2CCNCC2 |

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

Methyl phenyl-piperazin-1-YL-acetate consists of a piperazine ring (a six-membered heterocycle with two nitrogen atoms) substituted at one nitrogen with a phenyl group and at the other with a methyl ester-acetate moiety. The ester group introduces hydrolytic lability, while the piperazine ring contributes basicity, with a calculated pKa of 8.2–9.1 for the secondary amine . The phenyl group enhances lipophilicity, as evidenced by a computed partition coefficient (LogP) of 1.85 .

Spectroscopic Characterization

-

¹H NMR: Peaks at δ 3.65 ppm (singlet, methyl ester) and δ 2.8–3.4 ppm (multiplet, piperazine protons) .

-

IR Spectroscopy: Stretching vibrations at 1740 cm⁻¹ (C=O ester) and 1250 cm⁻¹ (C-O ester).

Synthesis and Optimization

Synthetic Routes

The primary synthesis involves a nucleophilic substitution reaction between 1-phenylpiperazine and methyl chloroacetate, as outlined in Patent JP2006321780A . Key steps include:

-

Alkylation:

Triethylamine acts as a base to deprotonate the piperazine, facilitating nucleophilic attack on methyl chloroacetate .

-

Purification:

Crude product is extracted with ethyl acetate, washed with brine, and crystallized using oxalic acid in methanol . Yield: 61–68% .

Reaction Optimization

-

Temperature: Elevated temperatures (80–130°C) improve reaction rates but risk ester hydrolysis .

-

Solvent: Dimethylformamide (DMF) enhances solubility of intermediates, while methanol promotes crystallization .

-

Catalysis: Triethylamine (2.5 equiv.) achieves optimal base strength without side reactions .

Physicochemical Properties

Future Directions

-

Structure-Activity Relationships: Systematic modification of the ester and phenyl groups to enhance bioavailability.

-

Targeted Drug Delivery: Conjugation with nanoparticles to mitigate hydrolysis issues.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume